molecular formula C24H25N3O3S B11581535 (5Z)-2-[4-(hexyloxy)phenyl]-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-[4-(hexyloxy)phenyl]-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11581535
M. Wt: 435.5 g/mol
InChI Key: BZSYYXSMGWGSGN-PGMHBOJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-2-[4-(HEXYLOXY)PHENYL]-5-[(2-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and substituted with hexyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[4-(HEXYLOXY)PHENYL]-5-[(2-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide.

    Formation of the Thiazole Ring: The triazole intermediate is then reacted with α-haloketones to form the thiazole ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[4-(HEXYLOXY)PHENYL]-5-[(2-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like alkyl halides and acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acids, and bases under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-2-[4-(HEXYLOXY)PHENYL]-5-[(2-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-2-[4-(HEXYLOXY)PHENYL]-5-[(2-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-2-[4-(HEXYLOXY)PHENYL]-5-[(2-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE:

Properties

Molecular Formula

C24H25N3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

(5Z)-2-(4-hexoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H25N3O3S/c1-3-4-5-8-15-30-19-13-11-17(12-14-19)22-25-24-27(26-22)23(28)21(31-24)16-18-9-6-7-10-20(18)29-2/h6-7,9-14,16H,3-5,8,15H2,1-2H3/b21-16-

InChI Key

BZSYYXSMGWGSGN-PGMHBOJBSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CC=C4OC)/SC3=N2

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4OC)SC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.